5-Chloro-2,4-difluoropyrimidine

Description

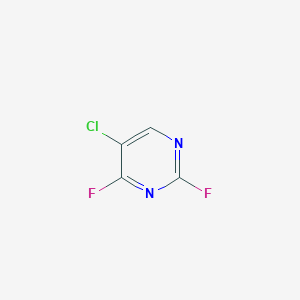

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2,4-difluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClF2N2/c5-2-1-8-4(7)9-3(2)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSZSTCLQANXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343702 | |

| Record name | 5-Chloro-2,4-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25151-07-9 | |

| Record name | 5-Chloro-2,4-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2,4-difluoropyrimidine from 5-Fluorouracil

Foreword: The Strategic Importance of Fluorinated Pyrimidines

In the landscape of modern drug discovery, fluorinated heterocyclic compounds represent a cornerstone of medicinal chemistry. Their unique physicochemical properties—enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make them indispensable scaffolds for developing novel therapeutic agents. Among these, 5-Chloro-2,4-difluoropyrimidine (CAS No. 25151-07-9) is a particularly valuable building block, serving as a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and anticancer drugs.[1]

This guide provides an in-depth, field-proven methodology for the synthesis of 5-Chloro-2,4-difluoropyrimidine, starting from the widely available and clinically significant compound, 5-Fluorouracil (5-FU). As a chemotherapeutic agent itself, 5-FU's mechanism involves its metabolic conversion into active metabolites that disrupt RNA synthesis and inhibit thymidylate synthase, a critical enzyme for DNA replication and repair.[2][3] This guide repurposes this well-known molecule as a starting material for a higher-value chemical intermediate.

The synthetic route detailed herein is a robust two-stage process:

-

Chlorination: Conversion of 5-Fluorouracil to the key intermediate, 2,4-Dichloro-5-fluoropyrimidine.

-

Fluorination: Subsequent nucleophilic substitution to yield the target compound, 5-Chloro-2,4-difluoropyrimidine.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale behind procedural choices, and the critical safety considerations necessary for successful and secure execution.

Stage 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine Intermediate

The initial and pivotal step in this synthesis is the conversion of the di-hydroxy tautomeric form of 5-Fluorouracil into its corresponding dichloro derivative. This transformation is a foundational reaction in pyrimidine chemistry, replacing the hydroxyl groups with more reactive chlorine atoms, which act as excellent leaving groups for subsequent nucleophilic substitution reactions.

Reaction Principle and Mechanistic Insights

The chlorination of 5-Fluorouracil is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via the conversion of the pyrimidine's amide functionalities into chloroiminium intermediates, which are then displaced. The presence of a tertiary amine base, most commonly N,N-dimethylaniline (DMA), is crucial.[4][5] DMA serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the pyrimidine ring, which would deactivate it towards the desired transformation, and drives the equilibrium towards the product.

The choice of POCl₃ as the chlorinating agent is deliberate; it serves both as a reagent and, in many protocols, as the solvent when used in large excess. This ensures the reaction proceeds to completion. Alternative reagents like triphosgene have also been explored to reduce phosphorus-containing waste streams.[6]

Caption: Mechanism of 5-Fluorouracil Chlorination.

Optimized Experimental Protocol: Chlorination

This protocol represents a synthesis of best practices derived from established industrial and laboratory procedures.[5][7][8]

1. Reagent and System Preparation:

-

Ensure all glassware is thoroughly dried to prevent premature decomposition of phosphorus oxychloride.

-

Set up a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, a temperature probe, and a nitrogen inlet.

-

Charge the flask with phosphorus oxychloride (POCl₃, ~4-10 molar equivalents). Begin stirring under a nitrogen atmosphere.

2. Reaction Execution:

-

To the stirred POCl₃, slowly add 5-Fluorouracil (1 molar equivalent) portion-wise. An exothermic reaction may be observed; maintain control of the temperature.

-

Slowly add N,N-dimethylaniline (DMA, ~1.5-2 molar equivalents) to the mixture over an extended period (e.g., several hours for large-scale reactions) while maintaining the reaction temperature.[7]

-

After the addition is complete, heat the reaction mixture to reflux (approximately 105-115°C) and maintain for 2-14 hours.[5][8] Reaction progress should be monitored by a suitable analytical method (e.g., TLC or HPLC).

3. Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Caution: The following step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture into a separate vessel containing crushed ice and water.

-

Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane (DCM).[7]

-

Combine the organic layers. Wash sequentially with water, dilute hydrochloric acid (to remove residual DMA), and a dilute sodium bicarbonate solution (to neutralize any remaining acid).[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-Dichloro-5-fluoropyrimidine. The product is often a low-melting solid or oil and can be used in the next step without further purification if purity is sufficient.[1]

Data Summary: Chlorination Reaction Parameters

| Parameter | Value Range | Rationale / Notes | Reference(s) |

| Molar Ratio (5-FU:POCl₃) | 1:4 - 1:10 | POCl₃ often serves as both reagent and solvent. Higher excess drives the reaction to completion. | [5][8] |

| Molar Ratio (5-FU:DMA) | 1:1.5 - 1:2.0 | Sufficient base is required to neutralize the HCl byproduct effectively. | [4][7] |

| Reaction Temperature | 100 - 115°C | Reflux temperature is necessary to ensure complete conversion of the hydroxyl groups. | [5][7] |

| Reaction Time | 2 - 14 hours | Duration depends on scale and specific conditions. Monitor by HPLC for completion. | [5][8] |

| Typical Yield | 92 - 95% | High yields are achievable with optimized conditions. | [4][7] |

Stage 2: Synthesis of 5-Chloro-2,4-difluoropyrimidine

The second stage involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (HALEX) reaction. The chlorine atoms on the pyrimidine ring, activated by the electron-withdrawing nature of the ring nitrogens and the C5-fluoro substituent, are displaced by fluoride ions.

Reaction Principle and Mechanistic Insights

The fluorinating agent of choice is often spray-dried potassium fluoride (KF) due to its cost-effectiveness and availability.[9] However, the high lattice energy and low solubility of KF in aprotic organic solvents present a significant challenge.[10] To overcome this, several strategies are employed:

-

High-Boiling Point Solvents: Solvents like sulfolane or dimethyl sulfoxide (DMSO) are used to achieve the high temperatures (140-200°C) needed for the reaction and to partially solubilize the KF.[11]

-

Phase-Transfer Catalysis: A phase-transfer catalyst (PTC), such as a crown ether (e.g., 18-crown-6) or a quaternary phosphonium salt (e.g., tetraphenylphosphonium bromide), is often added.[9] The PTC complexes with the potassium cation, creating a more "naked" and highly nucleophilic fluoride anion in the organic phase, thereby accelerating the reaction.[10][12]

The substitution occurs at both the C2 and C4 positions. While there can be differences in reactivity, reaction conditions are typically set to drive the reaction to the desired difluorinated product.

Caption: Experimental Workflow for the Fluorination Step.

Experimental Protocol: Fluorination

This protocol is based on general principles for HALEX reactions on chloro-heterocyclic compounds.[9][11]

1. Reagent and System Preparation:

-

Use a thoroughly dried reaction vessel suitable for high temperatures, equipped with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet.

-

Use spray-dried potassium fluoride (KF, ~2.5-3.0 molar equivalents) to ensure anhydrous conditions.

2. Reaction Execution:

-

Charge the reaction vessel with the solvent (e.g., sulfolane), spray-dried KF, and the phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, catalytic amount).

-

Add the 2,4-Dichloro-5-fluoropyrimidine (1 molar equivalent) to the mixture.

-

Under a nitrogen atmosphere, heat the stirred mixture to the target temperature (e.g., 180-200°C).[9]

-

Maintain the reaction at this temperature for several hours (e.g., 5-15 hours), monitoring for the disappearance of the starting material and the formation of the product by GC or HPLC.

3. Work-up and Isolation:

-

Cool the reaction mixture to a manageable temperature (e.g., below 100°C).

-

Filter the mixture to remove the inorganic salts (unreacted KF and byproduct KCl). Wash the filter cake with a small amount of solvent.

-

The product is isolated from the filtrate. Given its volatility, fractional distillation under reduced pressure is the preferred method for purification, separating it from the high-boiling solvent.

Critical Safety and Handling Considerations

Executing this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

| Reagent | Hazards | Recommended Precautions | Reference(s) |

| Phosphorus Oxychloride (POCl₃) | Highly corrosive, reacts violently with water, liberates toxic HCl gas, causes severe burns. | Use in a chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat. Keep away from water. Have a dry powder extinguisher available. | [13][14][15] |

| N,N-Dimethylaniline (DMA) | Toxic, combustible, readily absorbed through the skin. | Handle in a well-ventilated area. Avoid skin contact by wearing appropriate gloves. | [4] |

| Potassium Fluoride (KF) | Toxic if swallowed or inhaled. Causes irritation to skin, eyes, and respiratory tract. | Avoid creating dust. Use appropriate PPE, including gloves, goggles, and respiratory protection if necessary. | [10][16] |

| High-Temperature Solvents | Can cause severe burns at operating temperatures. | Ensure stable heating and proper insulation. Avoid contact with hot surfaces. | [11] |

Emergency Procedures:

-

Skin Contact (POCl₃): Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15]

-

Spills: Neutralize spills of acidic or basic materials appropriately. For POCl₃, use an inert absorbent material; do not use water .[14]

-

Fluoride Exposure: In case of contact, flush the affected area with plenty of water. For significant exposure, seek immediate medical attention.[16]

Conclusion

The synthesis of 5-Chloro-2,4-difluoropyrimidine from 5-Fluorouracil is a technically demanding yet highly valuable process for drug development professionals. This two-stage approach, involving a robust chlorination followed by a carefully controlled fluorination, provides reliable access to this key pharmaceutical intermediate. Success hinges on a deep understanding of the reaction mechanisms, meticulous control over reaction parameters—particularly moisture and temperature—and an unwavering commitment to safety. By following the principles and protocols outlined in this guide, research and development teams can effectively and safely produce this critical molecular building block for the next generation of innovative medicines.

References

- 1. 2,4-二氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]

- 7. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. japsonline.com [japsonline.com]

- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 12. A new route to nucleophilic substitution with potassium fluoride | Department of Chemistry [chem.ox.ac.uk]

- 13. opcw.org [opcw.org]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. zjwintime.com [zjwintime.com]

Physicochemical properties of 5-Chloro-2,4-difluoropyrimidine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,4-difluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2,4-difluoropyrimidine, a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections synthesize critical data with practical, field-proven insights, focusing on the causality behind experimental choices and the self-validating nature of robust analytical protocols.

Introduction and Strategic Importance

5-Chloro-2,4-difluoropyrimidine (CAS No. 25151-07-9) is a trifunctionalized pyrimidine ring system. Its strategic importance in drug discovery stems from the unique electronic properties conferred by its substituents. The electron-withdrawing fluorine atoms activate the pyrimidine ring, making the chlorine atom at the 5-position and the fluorine atoms at the 2- and 4-positions susceptible to selective nucleophilic aromatic substitution (SNAr). This controlled, stepwise reactivity allows for the precise and differential introduction of various functionalities, a critical advantage in the synthesis of complex molecular scaffolds for active pharmaceutical ingredients (APIs).[1] This guide delineates its core physicochemical properties, analytical characterization, and the rationale behind its application.

Molecular Identity and Structural Elucidation

The foundational step in utilizing any chemical intermediate is confirming its identity and purity. The structural arrangement of 5-Chloro-2,4-difluoropyrimidine is the primary determinant of its reactivity and physical properties.

Key Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 25151-07-9 | [2] |

| Molecular Formula | C₄HClF₂N₂ | [2][3] |

| Molecular Weight | 150.51 g/mol | [2] |

| IUPAC Name | 5-chloro-2,4-difluoropyrimidine | [4] |

| Canonical SMILES | C1=C(C(=NC(=N1)F)F)Cl | [2][3] |

| InChI | InChI=1S/C4HClF2N2/c5-2-1-8-4(7)9-3(2)6/h1H | [5] |

| InChIKey | XZSZSTCLQANXKU-UHFFFAOYSA-N |[3] |

Caption: A typical quality control workflow for chemical intermediates.

Chromatographic Methods: HPLC and GC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method allows for the separation of the main component from polar and non-polar impurities. Gas Chromatography (GC) is complementary, primarily used to quantify residual solvents from the synthesis process.

Spectroscopic Methods: NMR and MS

-

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H NMR would confirm the presence of the single proton on the ring, while ¹⁹F NMR is crucial for confirming the two distinct fluorine environments. ¹³C NMR provides the complete carbon skeleton.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition (C₄HClF₂N₂). [3]

Reactivity, Stability, and Handling

The reactivity profile of 5-Chloro-2,4-difluoropyrimidine is dominated by the pyrimidine core's electron-deficient nature, which is further enhanced by the fluoro substituents. This makes the compound an excellent substrate for SNAr reactions. The chlorine and fluorine atoms can be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols), often with predictable regioselectivity based on reaction conditions.

-

Stability: The compound is generally stable under standard conditions.

-

Storage: Recommended storage is at 4°C to minimize potential degradation over time. [2]* Safety: It is classified as an irritant and harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Application as a Pharmaceutical Intermediate

The true value of 5-Chloro-2,4-difluoropyrimidine lies in its role as a versatile building block for synthesizing high-value, complex molecules. Its close analog, 2,4-Dichloro-5-fluoropyrimidine, is widely cited as a starting material for various kinase inhibitors, which are a cornerstone of modern oncology and immunology drug development. [6][7]The ability to selectively substitute the halogen atoms allows for the construction of diverse compound libraries for screening.

Sources

- 1. ossila.com [ossila.com]

- 2. chemscene.com [chemscene.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2,5-Difluoro-4-chloropyrimidine | C4HClF2N2 | CID 13711163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Online CAS Number 25151-07-9 - TRC - 5-Chloro-2,4-difluoropyrimidine | LGC Standards [lgcstandards.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-Chloro-2,4-difluoropyrimidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds have emerged as indispensable building blocks for the synthesis of novel therapeutic agents. Their unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability, make them highly sought after in drug design. Among these, 5-Chloro-2,4-difluoropyrimidine stands out as a versatile and highly reactive intermediate. This technical guide provides a comprehensive overview of its core properties, plausible synthetic routes, and its significant applications in the development of cutting-edge pharmaceuticals.

Core Identity: CAS Number and Chemical Structure

CAS Number: 25151-07-9[1]

Molecular Formula: C₄HClF₂N₂[1]

Molecular Weight: 150.51 g/mol [1]

The structural architecture of 5-Chloro-2,4-difluoropyrimidine is characterized by a pyrimidine ring substituted with two fluorine atoms at positions 2 and 4, and a chlorine atom at position 5. This arrangement of electron-withdrawing halogens on the pyrimidine core renders the molecule highly susceptible to nucleophilic substitution, making it a valuable synthon in organic synthesis.

Diagram of the Chemical Structure of 5-Chloro-2,4-difluoropyrimidine

Caption: 2D structure of 5-Chloro-2,4-difluoropyrimidine.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-2,4-difluoropyrimidine is presented in the table below. These properties are crucial for designing reaction conditions and for the purification of the compound and its derivatives.

| Property | Value | Source |

| Boiling Point | 250.6 °C at 760 mmHg | [2] |

| Density | 1.563 g/cm³ | [2] |

| Flash Point | 105.4 °C | [2] |

| SMILES | C1=C(C(=NC(=N1)F)F)Cl | [1] |

| InChI Key | XZSZSTCLQANXKU-UHFFFAOYSA-N | [2] |

Proposed Synthetic Routes

While a specific, detailed, and publicly available synthesis protocol for 5-Chloro-2,4-difluoropyrimidine is not extensively documented in peer-reviewed literature, a highly plausible synthetic strategy involves the fluorination of a readily available precursor, 2,4,5-trichloropyrimidine. This approach is supported by established methodologies for the synthesis of fluorinated pyrimidines.

Step 1: Synthesis of the Precursor, 2,4,5-Trichloropyrimidine

A common and well-documented method for the synthesis of 2,4,5-trichloropyrimidine starts from uracil, proceeding through a 5-chlorouracil intermediate.

Workflow for the Synthesis of 2,4,5-Trichloropyrimidine

Caption: A two-step synthesis of 2,4,5-trichloropyrimidine from uracil.

Experimental Protocol for 2,4,5-Trichloropyrimidine Synthesis (Adapted from patent literature[3])

-

Preparation of 5-Chlorouracil:

-

To a reactor with water, cautiously add 98% sulfuric acid while cooling to maintain a temperature of 30-35°C.

-

Add uracil to the acidic solution.

-

Cool the mixture and add an aqueous solution of sodium hypochlorite, ensuring the reaction temperature is maintained between 5-25°C.

-

Stir the reaction until the uracil is consumed.

-

Heat the mixture to 95-100°C, then cool to 5-25°C.

-

Filter the resulting solid and dry to obtain 5-chlorouracil.

-

-

Synthesis of 2,4,5-Trichloropyrimidine:

-

In a separate reactor, dissolve the prepared 5-chlorouracil in a suitable solvent such as chloroform and add N,N-dimethylformamide (DMF).

-

With stirring, add bis(trichloromethyl) carbonate to the mixture.

-

Heat the reaction to 60-65°C and maintain this temperature until the 5-chlorouracil is consumed.

-

Cool the reaction mixture to room temperature and add water.

-

Separate the organic layer and concentrate it to obtain 2,4,5-trichloropyrimidine.

-

Step 2: Proposed Fluorination of 2,4,5-Trichloropyrimidine

The conversion of 2,4,5-trichloropyrimidine to 5-Chloro-2,4-difluoropyrimidine can be achieved through a nucleophilic aromatic substitution reaction, where chlorine atoms at positions 2 and 4 are replaced by fluorine. The chlorine at position 5 is less reactive towards nucleophilic substitution. A common fluorinating agent for such transformations is anhydrous potassium fluoride (KF), often used at elevated temperatures.

Proposed Reaction for the Synthesis of 5-Chloro-2,4-difluoropyrimidine

Caption: Proposed fluorination of 2,4,5-trichloropyrimidine.

Rationale for the Proposed Synthesis:

The fluorination of polychlorinated pyrimidines is a well-established method. A relevant patent describes the preparation of 2,4,5-trifluoropyrimidine by reacting 2,4,5-trichloropyrimidine with anhydrous potassium fluoride at 300°C.[4] This precedent strongly suggests that a similar reaction, potentially under controlled conditions, could selectively replace the chlorine atoms at the more reactive 2 and 4 positions, leaving the 5-chloro substituent intact. The choice of reaction temperature and time would be critical to achieving the desired difluorinated product while minimizing the formation of the trifluorinated byproduct.

Applications in Drug Discovery and Medicinal Chemistry

The highly functionalized nature of 5-Chloro-2,4-difluoropyrimidine makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. Its utility is particularly prominent in the development of kinase inhibitors for the treatment of cancer.

Role as a Scaffold for Kinase Inhibitors

The pyrimidine ring is a common scaffold in the design of kinase inhibitors, as it can mimic the purine ring of ATP and form key hydrogen bond interactions within the ATP-binding site of kinases. The chloro and fluoro substituents on 5-Chloro-2,4-difluoropyrimidine provide multiple reactive sites for the introduction of various side chains, allowing for the fine-tuning of potency and selectivity.

-

Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) Inhibitors: 2,4,5-Trichloropyrimidine, a close analog and precursor, is used in the synthesis of potent ALK and EGFR inhibitors for anti-tumor treatments.[5] A study on the discovery of a potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050, started from a compound containing a 5-chloropyrimidine core, highlighting the importance of this substitution pattern in achieving desired pharmacological profiles.

-

Cyclin-Dependent Kinase (CDK) Inhibitors: The 2,4,5-trisubstituted pyrimidine scaffold has been successfully employed in the design of selective CDK9 inhibitors as anti-cancer agents.[6] The strategic placement of substituents on the pyrimidine ring is crucial for achieving high potency and selectivity against different CDK isoforms.

Intermediate in the Synthesis of Antifungal Agents

Beyond oncology, chlorofluoropyrimidines are valuable intermediates in the synthesis of other classes of therapeutic agents. For instance, a key intermediate in the synthesis of the antifungal drug Voriconazole is (2R,3S/2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol.[7] This underscores the broad utility of the chlorofluoropyrimidine core in medicinal chemistry.

Spectroscopic Characterization

For unambiguous identification and quality control, a thorough spectroscopic analysis of 5-Chloro-2,4-difluoropyrimidine is essential. While a comprehensive set of publicly available spectra is limited, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: A single signal is expected for the proton at position 6 of the pyrimidine ring. The chemical shift of this proton would be influenced by the adjacent electron-withdrawing nitrogen and halogen atoms.

-

¹³C NMR: Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. The chemical shifts and coupling constants would be characteristic of the electronic environment of each carbon, with significant splitting observed due to coupling with the fluorine atoms.

-

¹⁹F NMR: Two distinct signals are expected for the two fluorine atoms at positions 2 and 4, as they are in different chemical environments. ¹⁹F NMR is a powerful tool for confirming the successful fluorination and for characterizing the purity of the compound.[8][9]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (150.51 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions should be taken when handling 5-Chloro-2,4-difluoropyrimidine. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Chloro-2,4-difluoropyrimidine is a highly valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its unique arrangement of reactive sites on the pyrimidine core provides a powerful platform for the construction of complex molecular architectures with diverse biological activities. While detailed synthetic protocols are not widely published, plausible and efficient routes can be devised based on established chemical principles. The growing importance of fluorinated heterocycles in medicinal chemistry ensures that 5-Chloro-2,4-difluoropyrimidine will continue to be a key building block for the development of the next generation of therapeutic agents.

References

- U.S.

- "Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA

- CN113912550A, "Method for preparing 2,4, 5-trichloropyrimidine," Google P

- "2,4,5-Trichloropyrimidine: From Synthetic Routes to Multifunctional Applic

- "VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - P

- "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- "5-Chloro-2,4-difluoropyrimidine | C4HClF2N2 | CAS 25151-07-9," ChemScene.

- "CAS 25151-07-9 5-Chloro-2,4-difluoropyrimidine," Alfa Chemistry.

- "Fluorine NMR," ScienceDirect.

- "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents," PubMed.

- "2,4,5-Trichloropyrimidine 99 5750-76-5," Sigma-Aldrich.

- "Buy Online CAS Number 25151-07-9 - TRC - 5-Chloro-2,4-difluoropyrimidine," LGC Standards.

- "2,4,5-Trichloropyrimidine | C4HCl3N2 | CID 237259," PubChem.

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 4. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]

- 5. 2,4,5-Trichloropyrimidine: From Synthetic Routes to Multifunctional Applications_Chemicalbook [chemicalbook.com]

- 6. Pyrimidine,2,4-difluoro- [webbook.nist.gov]

- 7. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 [data.epo.org]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biophysics.org [biophysics.org]

Spectroscopic Data of 5-Chloro-2,4-difluoropyrimidine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2,4-difluoropyrimidine (CAS No. 25151-07-9), a key intermediate in medicinal chemistry and drug development.[1][2] The structural elucidation of this molecule is paramount for its application in synthetic chemistry, and this guide will delve into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. For researchers, a thorough understanding of this data is crucial for reaction monitoring, quality control, and the rational design of novel molecular entities.

Molecular Structure and Properties

5-Chloro-2,4-difluoropyrimidine possesses a pyrimidine core, a heterocyclic aromatic ring containing two nitrogen atoms. The strategic placement of two fluorine atoms and one chlorine atom on this core imparts unique reactivity and makes it a valuable building block in the synthesis of complex molecules.

| Property | Value | Source |

| CAS Number | 25151-07-9 | [1] |

| Molecular Formula | C₄HClF₂N₂ | [1] |

| Molecular Weight | 150.51 g/mol | [1] |

| Boiling Point | 250.6°C at 760 mmHg | |

| Density | 1.563 g/cm³ |

Below is a diagram illustrating the molecular structure of 5-Chloro-2,4-difluoropyrimidine, generated using the DOT language.

Caption: Molecular structure of 5-Chloro-2,4-difluoropyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and probing the electronic environment of fluorine atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Chloro-2,4-difluoropyrimidine is expected to be relatively simple, showing a single signal for the proton at the C6 position. The chemical shift of this proton will be influenced by the electronegative nitrogen, fluorine, and chlorine atoms in the ring. Based on data from similar structures, the proton signal is anticipated to appear as a doublet or a more complex multiplet due to coupling with the adjacent fluorine atom at C4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Four distinct signals are expected, corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts will be significantly influenced by the attached halogens and the ring nitrogens. The carbons bonded to fluorine (C2 and C4) will exhibit large one-bond C-F coupling constants, which is a characteristic feature.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds. Two distinct signals are expected for the two fluorine atoms at the C2 and C4 positions, as they are in different chemical environments. The chemical shifts and coupling patterns can provide insights into the electronic structure of the molecule. The signals will likely appear as multiplets due to coupling with each other and with the proton at C6. General chemical shift ranges for aromatic fluorine compounds can be found in various resources.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chloro-2,4-difluoropyrimidine will show characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions include:

-

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

-

C=N and C=C stretching: The aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

-

C-F stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1300-1000 cm⁻¹ region.

-

C-Cl stretching: The C-Cl stretching vibration will likely be observed in the 800-600 cm⁻¹ region.

Analysis of the IR spectrum of the related compound 2,4-Dichloro-5-fluoropyrimidine can provide a reference for the expected peak positions.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Molecular Ion Peak

In the electron ionization (EI) mass spectrum, 5-Chloro-2,4-difluoropyrimidine is expected to show a molecular ion peak (M⁺) at m/z 150. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is also expected, corresponding to the ³⁷Cl isotope.

Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through the loss of small, stable neutral molecules or radicals. Predicted fragmentation pathways include the loss of a chlorine radical (Cl•), a fluorine radical (F•), or hydrogen cyanide (HCN). The fragmentation pattern of pyrimidine derivatives is a well-studied area and can provide a basis for interpreting the spectrum.[7][8][9][10][11]

The following DOT script visualizes a potential fragmentation pathway in mass spectrometry.

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. colorado.edu [colorado.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. article.sapub.org [article.sapub.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 5-Chloro-2,4-difluoropyrimidine: A Guide to Determination and Interpretation

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

5-Chloro-2,4-difluoropyrimidine is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. Its reaction efficiency, purification, formulation, and ultimate bioavailability are intrinsically linked to its solubility characteristics in various organic media. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound. We delve into the core physicochemical principles governing its dissolution, present a robust, self-validating protocol for thermodynamic solubility measurement using the gold-standard shake-flask method, and detail analytical quantification by High-Performance Liquid Chromatography (HPLC). This document is structured to empower scientists with both the theoretical knowledge and the practical methodology required to generate reliable and reproducible solubility data, a critical parameter in the drug discovery and development pipeline.

Introduction: The Critical Role of Solubility

In the realm of drug discovery, a molecule's solubility is not merely a physical data point; it is a cornerstone property that dictates its utility and potential for success.[1][2] Poor solubility can lead to significant challenges, including low bioavailability, unreliable in vitro assay results, and difficulties in formulation development.[1][3][4] 5-Chloro-2,4-difluoropyrimidine, a halogenated heterocyclic compound, presents a unique solubility profile influenced by the interplay of its polar nitrogen atoms and lipophilic chloro- and fluoro-substituents. Understanding how this molecule interacts with different organic solvents is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are fully solvated for optimal reaction kinetics and yield.

-

Crystallization & Purification: Designing effective crystallization protocols for purification by identifying solvent/anti-solvent systems.

-

Formulation Development: Creating stable and effective drug delivery systems.

-

Pre-clinical Assessment: Predicting absorption and bioavailability, which are heavily influenced by solubility.[5]

This guide moves beyond a simple listing of data, providing the causal logic behind experimental design and data interpretation.

Physicochemical Properties of 5-Chloro-2,4-difluoropyrimidine

The solubility behavior of a compound is a direct consequence of its molecular structure. The key physicochemical properties of 5-Chloro-2,4-difluoropyrimidine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄HClF₂N₂ | [6][7] |

| Molecular Weight | 150.51 g/mol | [6][8] |

| XLogP3 | 1.4 - 1.7 | [6][8][9] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) | [6] |

The molecule's moderate lipophilicity (indicated by XLogP3) and its capacity to accept hydrogen bonds suggest a nuanced solubility profile, with appreciable solubility expected in a range of polar aprotic and moderately polar protic solvents.

Theoretical Principles of Dissolution

The process of dissolution is a thermodynamic equilibrium between the solid state of the solute and its solvated state within the solvent. This equilibrium is governed by two primary energetic considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Solute-Solvent Interactions

The adage "like dissolves like" is a simplification of the complex intermolecular forces at play.[10][11] For 5-Chloro-2,4-difluoropyrimidine, key interactions include:

-

Dipole-Dipole Interactions: The electronegative fluorine, chlorine, and nitrogen atoms create a significant molecular dipole, allowing for favorable interactions with polar solvents (e.g., Acetone, Acetonitrile).

-

Hydrogen Bonding: While the molecule cannot donate hydrogen bonds, its two pyrimidinic nitrogen atoms can act as hydrogen bond acceptors, enabling interaction with protic solvents like alcohols (e.g., Methanol, Ethanol).[12]

-

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, a specific type of noncovalent interaction where the halogen acts as an electrophilic species interacting with a nucleophile.[13][14] This can be a significant, often overlooked, contributor to solubility in certain solvents.

-

Van der Waals Forces: These ubiquitous, weaker forces contribute to solubility in less polar, more hydrocarbon-like solvents (e.g., Toluene, Heptane).

Lattice Energy vs. Solvation Energy

Dissolution can be conceptualized as a two-step process:

-

Overcoming Crystal Lattice Energy (ΔH_lattice): This is the energy required to break the intermolecular forces holding the solid crystal together, separating the molecules into a gaseous state.[15][16] This is an endothermic process.

-

Solvation (ΔH_solvation): This is the energy released when the gaseous solute molecules are surrounded by and interact with solvent molecules.[17] This is an exothermic process.

The overall enthalpy of solution (ΔH_solution) is the sum of these two values. For a compound to dissolve, the energy released during solvation must be comparable to, or greater than, the energy required to overcome the crystal lattice.

Caption: Thermodynamic cycle of dissolution.

Experimental Protocol: Thermodynamic Solubility Determination

The saturation shake-flask method is the most reliable technique for determining thermodynamic equilibrium solubility.[18] It ensures that the solvent is fully saturated with the solute over an extended period.

Rationale for Method Selection

-

Thermodynamic Equilibrium: Unlike kinetic methods that can overestimate solubility by creating supersaturated solutions, the shake-flask method measures true equilibrium, which is crucial for formulation and physicochemical modeling.[4]

-

Reliability: It is considered the "gold standard" and is widely used in the pharmaceutical industry for its accuracy and reproducibility.[18]

Step-by-Step Methodology

Caption: Shake-Flask solubility determination workflow.

Materials:

-

5-Chloro-2,4-difluoropyrimidine (solid powder)

-

Selected organic solvents (HPLC grade)

-

2-4 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

0.22 µm PTFE syringe filters

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid 5-Chloro-2,4-difluoropyrimidine to a glass vial. "Excess" is critical; enough solid must remain undissolved at the end of the experiment to ensure saturation.[4][18] As a starting point, add ~10-20 mg of the compound.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial. Place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the slurry to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 hours may be necessary to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed for 1-2 hours to allow the excess solid to settle.

-

Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a 0.22 µm chemical-resistant (PTFE) syringe filter. Discard the first 0.2-0.3 mL of filtrate to saturate the filter material and avoid adsorption effects. Collect the subsequent filtrate into a clean vial. This step is crucial to remove all undissolved microparticles.

-

Dilution: Accurately perform a serial dilution of the clear filtrate with the same solvent to bring the concentration into the linear range of the analytical method.

-

Analysis: Quantify the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV.[5][19]

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its high specificity, sensitivity, and broad applicability.[20][21]

Protocol for Calibration and Quantification

-

Stock Solution Preparation: Accurately weigh a known amount of 5-Chloro-2,4-difluoropyrimidine and dissolve it in a known volume of solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentration range should bracket the expected concentration of the diluted filtrate.

-

Chromatographic Analysis: Inject the calibration standards and the diluted sample(s) onto the HPLC system. Record the peak area corresponding to the analyte.

-

Calibration Curve Construction: Plot the peak area versus the known concentration for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.

-

Solubility Calculation: Use the equation of the line to calculate the concentration of the diluted sample from its measured peak area. Multiply this value by the dilution factor to determine the final solubility of the compound in the original solvent.

Data Presentation and Interpretation

Solubility data should be reported in standard units (e.g., mg/mL or mM) at a specified temperature. The results from a study across various solvents can be summarized as follows:

Table 1: Illustrative Solubility Data Table for 5-Chloro-2,4-difluoropyrimidine at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mM) |

| Aprotic Polar | Acetonitrile | 37.5 | Experimental Value | Experimental Value |

| Acetone | 21.0 | Experimental Value | Experimental Value | |

| Ethyl Acetate | 6.0 | Experimental Value | Experimental Value | |

| Tetrahydrofuran (THF) | 7.6 | Experimental Value | Experimental Value | |

| Protic Polar | Methanol | 32.7 | Experimental Value | Experimental Value |

| Ethanol | 24.5 | Experimental Value | Experimental Value | |

| Isopropanol | 19.9 | Experimental Value | Experimental Value | |

| Aromatic | Toluene | 2.4 | Experimental Value | Experimental Value |

| Aliphatic | Heptane | 1.9 | Experimental Value | Experimental Value |

Note: This table is a template for reporting experimentally determined values.

Safety Precautions

5-Chloro-2,4-difluoropyrimidine and its related analogue, 2,4-Dichloro-5-fluoropyrimidine, are hazardous chemicals. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[22][23] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[22][24] The compound is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[22][25]

Conclusion

This guide has outlined the theoretical and practical considerations for determining the solubility of 5-Chloro-2,4-difluoropyrimidine in organic solvents. By understanding the underlying solute-solvent interactions and employing a robust experimental methodology like the shake-flask technique coupled with HPLC analysis, researchers can generate high-quality, reliable data. This information is not only fundamental to the physicochemical characterization of the molecule but is also invaluable for guiding process development, optimizing reaction conditions, and enabling rational formulation design in the advancement of new pharmaceutical agents.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Apley, M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

BioAssay Systems. Shake Flask Solubility Services. [Link]

-

Al-Ghabeish, M., et al. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 16(5), 1087-1092. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Solubility of Things. Pyrimidine. [Link]

-

PubChem. 2,5-Difluoro-4-chloropyrimidine. [Link]

-

Hoelke, B., et al. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3165-3172. [Link]

-

Baluja, S. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(11-12), 1029-1035. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Zhang, P., et al. (2023). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Journal of Chemical & Engineering Data, 68(2), 346-360. [Link]

-

Baluja, S. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Journal of Applicable Chemistry, 7(4), 978-984. [Link]

-

Shah, V. P., et al. (2007). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies. [Link]

-

ResearchGate. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Capot Chemical. (2008). MSDS of 5-chloro-2,3-Difluoropyridine. [Link]

-

Khan Academy. Lattice energy. [Link]

-

Würthner, F., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34, 1-9. [Link]

-

PubChem. 2,4-Dichloro-5-fluoropyrimidine. [Link]

-

PubChem. 5-Chloro-2,3-difluoropyridine. [Link]

-

van der Mee, M., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society, 142(47), 19876-19894. [Link]

-

Rauh, D., et al. (2016). Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times. ACS Chemical Biology, 11(7), 1867-1875. [Link]

-

Chemistry LibreTexts. (2023). Lattice Energies of Crystals. [Link]

-

Barone, V., et al. (2020). Role of specific solute–solvent interactions on the photophysical properties of distyryl substituted BODIPY derivatives. Physical Chemistry Chemical Physics, 22(16), 8753-8764. [Link]

-

Physics & Maths Tutor. 5.2.1 Lattice Enthalpy MS. [Link]

-

ResearchGate. (2020). (PDF) Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. bioassaysys.com [bioassaysys.com]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. chemscene.com [chemscene.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2,5-Difluoro-4-chloropyrimidine | C4HClF2N2 | CID 13711163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Khan Academy [khanacademy.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Role of specific solute–solvent interactions on the photophysical properties of distyryl substituted BODIPY derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. pharmaguru.co [pharmaguru.co]

- 20. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. fishersci.com [fishersci.com]

- 24. capotchem.cn [capotchem.cn]

- 25. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Chloro-2,4-difluoropyrimidine: A Linchpin Intermediate in Modern Antifungal Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyrimidines

The introduction of fluorine into heterocyclic scaffolds has been a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby transforming biologically active molecules into viable drug candidates. Within this chemical space, fluorinated pyrimidines have emerged as a particularly fruitful class of compounds, forming the core of numerous anticancer and antifungal drugs. This guide focuses on a pivotal, yet often overlooked, member of this family: 5-Chloro-2,4-difluoropyrimidine. While not a therapeutic agent itself, its role as a key intermediate is indispensable for the synthesis of complex, life-saving pharmaceuticals.

Unveiling 5-Chloro-2,4-difluoropyrimidine: A Profile

5-Chloro-2,4-difluoropyrimidine is a halogenated pyrimidine derivative that has garnered significant attention as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its strategic placement of reactive sites—two fluorine atoms and one chlorine atom on the pyrimidine ring—allows for selective and sequential nucleophilic substitutions, making it an ideal scaffold for constructing complex molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 5-Chloro-2,4-difluoropyrimidine is essential for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference(s) |

| CAS Number | 25151-07-9 | [1] |

| Molecular Formula | C₄HClF₂N₂ | [1] |

| Molecular Weight | 150.51 g/mol | [1] |

| Appearance | Crystalline powder | [2] |

| Boiling Point | 250.6 °C at 760 mmHg | [3] |

| Density | 1.563 g/cm³ | [3] |

| Flash Point | 105.4 °C | [3] |

Spectroscopic Characterization (Predicted)

While a definitive, publicly available full set of spectra for 5-Chloro-2,4-difluoropyrimidine is not readily found in the provided search results, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: A singlet in the aromatic region, corresponding to the C6-H proton.

-

¹³C NMR: Four distinct signals for the carbon atoms of the pyrimidine ring, with their chemical shifts influenced by the attached halogens.

-

¹⁹F NMR: Two distinct signals for the fluorine atoms at the C2 and C4 positions. The chemical shifts and coupling constants would be characteristic of fluorine atoms on a pyrimidine ring.[4][5]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 150, with a characteristic isotopic pattern due to the presence of a chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

The Genesis of a Key Intermediate: Synthesis of 5-Chloro-2,4-difluoropyrimidine

The precise historical account of the initial discovery and synthesis of 5-Chloro-2,4-difluoropyrimidine is not prominently documented in primary literature. However, its synthesis can be logically deduced from established methodologies for preparing related fluorinated and chlorinated pyrimidines. A plausible and industrially relevant synthetic pathway often commences with a readily available pyrimidine precursor, such as 5-chlorouracil.

Proposed Synthetic Pathway

The synthesis of 5-Chloro-2,4-difluoropyrimidine can be conceptualized as a two-step process: dichlorination followed by fluorination.

Caption: Proposed synthetic pathway for 5-Chloro-2,4-difluoropyrimidine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the synthesis of analogous compounds and is presented here as a validated approach for the preparation of 5-Chloro-2,4-difluoropyrimidine.

Step 1: Synthesis of 2,4,5-Trichloropyrimidine from 5-Chlorouracil [6][7][8]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Charge the flask with 5-chlorouracil and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A solvent like dichloroethane may be used.[6][8]

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully quench the reaction mixture with ice water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4,5-trichloropyrimidine.

-

Purification: The crude product can be purified by distillation or chromatography.

Step 2: Synthesis of 5-Chloro-2,4-difluoropyrimidine from 2,4,5-Trichloropyrimidine

-

Reaction Setup: In a suitable reactor, place the 2,4,5-trichloropyrimidine.

-

Fluorinating Agent: Add a fluorinating agent such as potassium fluoride (KF). The use of spray-dried KF is often preferred for its high reactivity.

-

Reaction Conditions: The reaction is typically carried out in a high-boiling point solvent or neat at elevated temperatures.

-

Work-up and Purification: After the reaction is complete, the product is isolated by distillation under reduced pressure. Further purification can be achieved by recrystallization or chromatography.

The Crown Jewel Application: Intermediate in Voriconazole Synthesis

The paramount importance of 5-Chloro-2,4-difluoropyrimidine lies in its role as a critical intermediate in the synthesis of Voriconazole , a broad-spectrum triazole antifungal agent. Voriconazole is a frontline treatment for invasive aspergillosis and other serious fungal infections. The synthesis of Voriconazole involves a key step where the pyrimidine ring is introduced via nucleophilic substitution on a precursor molecule. While many patents describe the synthesis of Voriconazole using structurally similar pyrimidines like 4-chloro-6-ethyl-5-fluoropyrimidine, the underlying chemical principles of utilizing a reactive halogenated pyrimidine are the same.

Caption: Role of 5-Chloro-2,4-difluoropyrimidine in Voriconazole synthesis.

Reactivity and Mechanistic Insights: The Power of Selective Substitution

The synthetic utility of 5-Chloro-2,4-difluoropyrimidine stems from the differential reactivity of its halogen substituents towards nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2, C4, and C6 positions towards nucleophilic aromatic substitution.

Regioselectivity of Nucleophilic Substitution

In general, the fluorine atoms at the C2 and C4 positions are more susceptible to nucleophilic attack than the chlorine atom at the C5 position. The relative reactivity of the C2 and C4 positions can be influenced by steric and electronic factors of the incoming nucleophile and the reaction conditions. This differential reactivity allows for a controlled, stepwise introduction of various functionalities onto the pyrimidine core.[9][10]

Caption: Stepwise nucleophilic substitution on 5-Chloro-2,4-difluoropyrimidine.

Safety and Handling

As with all halogenated organic compounds, 5-Chloro-2,4-difluoropyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion: An Unsung Hero in Drug Discovery

5-Chloro-2,4-difluoropyrimidine exemplifies the critical role of enabling chemical intermediates in the landscape of modern drug discovery and development. While it may not possess intrinsic therapeutic properties, its unique chemical architecture and predictable reactivity provide a robust platform for the synthesis of complex and life-saving medicines. The story of 5-Chloro-2,4-difluoropyrimidine is a testament to the intricate and often unseen world of chemical synthesis that underpins the pharmaceutical industry, enabling the translation of scientific discoveries into tangible clinical benefits. As the quest for novel therapeutics continues, the demand for versatile and strategically designed building blocks like 5-Chloro-2,4-difluoropyrimidine will undoubtedly grow, further solidifying its place as an unsung hero in the fight against disease.

References

-

Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 25. [Link]

- Bayer AG. (1987). Process for the preparation of 5-fluorocytosine. U.S.

-

Gmeiner, W. H. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(30), 7858–7866. [Link]

- Hangzhou Lz Chemical Co., Ltd. (2011). Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.

- Goel, R. K., & Sanyal, N. K. (1981). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Journal of Pure & Applied Physics, 19, 266-269.

-

PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]

- Olah, G. A., et al. (2000). Calculated and experimental 13 C NMR chemical shifts. Journal of the American Chemical Society, 122(43), 10633-10637.

- F. Hoffmann-La Roche AG. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. U.S.

- Gerig, J. T. (2003). Fluorine NMR. eMagRes, 1-11.

-

PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]

-

Akssira, M., et al. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry, 46(4), 392-397. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrimidine,2,4-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Bar-Ad, G., et al. (2019). Synthesis of C5-C6 Derivatives of 1,3-Dimethyl-5-Fluorouracil and 5-Fluorouracil. Screening for Antiviral Activity. Molecules, 24(9), 1795. [Link]

- Fu, A. (2012). Preparation method for 2,4,5-trichloropyrimidine compound.

- Jiangsu Seven Continent Green Chemical Co., Ltd. (2022). Method for preparing 2,4, 5-trichloropyrimidine.

-

University of Florida. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Szymańska, E., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(18), 4165. [Link]

-

Rad, M. S., et al. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 20B, 843-845. [Link]

-

Fu, A. (2012). Preparation method for 2,4,5-trichloropyrimidine compound. Semantic Scholar. [Link]

-

Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1514-1517. [Link]

- Wu, Y., et al. (2022). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine. Retrieved from [Link]

-

Nishiyama, K., et al. (2011). Chemosensitivity test for 5-fluorouracil and 5-chloro-2, 4-dihydroxypyridine predicts outcome of gastric cancer patients receiving S-1 postoperatively. Gastric Cancer, 14(1), 51-57. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biophysics.org [biophysics.org]

- 6. CN102827085A - Preparation method for 2,4,5-trichloropyrimidine compound - Google Patents [patents.google.com]

- 7. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 8. Preparation method for 2,4,5-trichloropyrimidine compound | Semantic Scholar [semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Differential Reactivity of C-Cl vs C-F Bonds in 5-Chloro-2,4-difluoropyrimidine

Abstract

Fluorinated pyrimidines are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] 5-Chloro-2,4-difluoropyrimidine is a particularly valuable building block due to the distinct reactivity profiles of its carbon-halogen bonds. This guide provides a comprehensive analysis of the factors governing the differential reactivity of the C-Cl and C-F bonds in this molecule. We will delve into the underlying electronic and thermodynamic principles, present field-proven experimental protocols for selective functionalization, and offer insights into the causality behind these synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of 5-chloro-2,4-difluoropyrimidine in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Pyrimidines

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] This has made fluorinated heterocycles, particularly pyrimidines, highly sought-after scaffolds in drug discovery.[1][2] 5-Chloro-2,4-difluoropyrimidine serves as a versatile synthon, offering multiple sites for chemical modification. Understanding the nuanced reactivity of its halogen substituents is paramount for designing efficient and selective synthetic routes to complex molecular targets.

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of three electron-withdrawing halogen atoms. This electronic landscape makes the molecule susceptible to nucleophilic aromatic substitution (SNAr), a key reaction class for the functionalization of such systems.[4][5] However, the crucial question for the synthetic chemist is one of selectivity: which of the halogen atoms—the chlorine at the C5 position or the fluorines at the C2 and C4 positions—will preferentially react with an incoming nucleophile?

Unraveling the Differential Reactivity: A Tale of Two Halogens

The selective reactivity of the C-Cl bond over the C-F bonds in 5-chloro-2,4-difluoropyrimidine is a consequence of a delicate interplay between thermodynamics (bond strength) and kinetics (activation energy of the substitution reaction).

The Thermodynamic Perspective: Bond Dissociation Energies

The carbon-fluorine bond is the strongest single bond to carbon, a fact attributed to the high electronegativity of fluorine and the significant ionic character of the bond.[6][7] In contrast, the carbon-chlorine bond is considerably weaker. This difference in bond dissociation energy (BDE) is a critical factor in many chemical transformations.

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

| C-F | ~485[8] |

| C-Cl | ~327[8] |

While BDE is a measure of homolytic bond cleavage, it provides a useful thermodynamic benchmark.[9] Reactions that involve the cleavage of a C-F bond are generally more energetically demanding than those involving C-Cl bond cleavage.[10][11]

The Kinetic Perspective: Nucleophilic Aromatic Substitution (SNAr)

In the context of SNAr reactions on 5-chloro-2,4-difluoropyrimidine, the kinetic aspect, specifically the stability of the Meisenheimer intermediate, is the dominant factor determining selectivity. The SNAr mechanism proceeds via a two-step addition-elimination pathway.[12] The first step, the nucleophilic attack on the aromatic ring, is typically the rate-determining step. The stability of the resulting anionic intermediate, known as a Meisenheimer complex, is crucial.

The pyrimidine ring, with its two nitrogen atoms, is highly electron-deficient, which facilitates nucleophilic attack.[5] The positions ortho and para to the ring nitrogens (C2, C4, and C6) are particularly activated towards nucleophilic attack because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms.[5][13] In 5-chloro-2,4-difluoropyrimidine, the C2 and C4 positions are therefore highly activated.

While fluorine is more electronegative than chlorine, chlorine is a better leaving group in the context of SNAr. This is due to a combination of factors:

-

Polarizability: The larger, more polarizable electron cloud of chlorine can better stabilize the partial negative charge that develops on the leaving group in the transition state.

-

Carbon-Halogen Bond Strength: The weaker C-Cl bond is more easily broken in the elimination step of the SNAr mechanism.[14]

Therefore, despite the C2 and C4 positions being highly activated by the ring nitrogens, the superior leaving group ability of chloride directs nucleophilic attack to the C4 (or C2) position if it were chlorinated. However, in 5-chloro-2,4-difluoropyrimidine, the chlorine is at the C5 position. Nucleophilic attack at this position is less favorable due to weaker activation by the ring nitrogens. Consequently, the most common and synthetically useful reactions on this substrate involve selective displacement of the fluorine atoms, particularly at the C4 position, which is para to one nitrogen and ortho to the other. The chlorine at C5 is generally less reactive towards SNAr.

However, it is crucial to note that under certain conditions, particularly with transition-metal catalysis, the reactivity can be inverted, allowing for the selective activation of the C-Cl bond.[15]

Experimental Protocols for Selective Functionalization

The differential reactivity of the C-Cl and C-F bonds can be exploited to achieve selective functionalization of 5-chloro-2,4-difluoropyrimidine. Below is a representative protocol for the selective nucleophilic aromatic substitution of a fluorine atom.

Selective Nucleophilic Aromatic Substitution of Fluorine

This protocol describes the selective displacement of the C4-fluorine atom with an amine nucleophile.

Objective: To synthesize 5-chloro-N-substituted-2-fluoropyrimidin-4-amine.

Materials:

-

5-Chloro-2,4-difluoropyrimidine

-

Amine nucleophile (e.g., piperidine)

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 5-chloro-2,4-difluoropyrimidine (1.0 eq) in anhydrous acetonitrile, add the amine nucleophile (1.1 eq).

-

Add diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-chloro-N-substituted-2-fluoropyrimidin-4-amine.

Expected Outcome: This procedure typically results in high yields of the C4-substituted product, with minimal formation of the C2-substituted isomer or disubstituted products.

| Nucleophile | Product | Yield (%) | Reference |

| p-Methoxy aniline | 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine | - | |

| Piperidin-4-yloxy | 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine | - |

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the electronic factors influencing reactivity and a typical experimental workflow.

Caption: Factors influencing the reactivity of C-Cl vs C-F bonds.

Caption: Experimental workflow for selective SNAr.

Conclusion

The differential reactivity of the C-Cl and C-F bonds in 5-chloro-2,4-difluoropyrimidine is a well-established and synthetically valuable phenomenon. While the C-F bond is thermodynamically stronger, the kinetics of nucleophilic aromatic substitution favor the displacement of the fluorine atoms, particularly at the C4 position, due to the superior activation by the pyrimidine ring nitrogens and the better leaving group ability of fluoride in this specific context. This understanding allows for the rational design of synthetic strategies to selectively functionalize this important heterocyclic building block. For drug development professionals, mastering the selective chemistry of 5-chloro-2,4-difluoropyrimidine opens a gateway to a vast chemical space of potentially bioactive molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. quora.com [quora.com]

- 9. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 14. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 5-Chloro-2,4-difluoropyrimidine in Modern Drug Discovery

Foreword: The Unseen Architect in Novel Therapeutics